molecular formula C4H10ClNO4S2 B12999916 (R)-2-Amino-3-((methylsulfonyl)thio)propanoicacidhydrochloride

(R)-2-Amino-3-((methylsulfonyl)thio)propanoicacidhydrochloride

Cat. No.: B12999916
M. Wt: 235.7 g/mol
InChI Key: ODCKNAQXNYJSDF-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-((methylsulfonyl)thio)propanoic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-((methylsulfonyl)thio)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-mercaptopropanoic acid.

    Methylsulfonylation: The mercapto group is then methylsulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-((methylsulfonyl)thio)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methylsulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • ®-2-Amino-3-mercaptopropanoic acid
  • ®-2-Amino-3-(methylthio)propanoic acid

Comparison:

  • Uniqueness: The presence of the methylsulfonyl group in ®-2-Amino-3-((methylsulfonyl)thio)propanoic acid hydrochloride distinguishes it from other similar compounds, providing unique reactivity and potential applications.
  • Reactivity: The methylsulfonyl group enhances the compound’s ability to participate in oxidation and substitution reactions compared to its analogs.

This detailed article provides a comprehensive overview of ®-2-Amino-3-((methylsulfonyl)thio)propanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C4H10ClNO4S2

Molecular Weight

235.7 g/mol

IUPAC Name

(2R)-2-amino-3-methylsulfonylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO4S2.ClH/c1-11(8,9)10-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1

InChI Key

ODCKNAQXNYJSDF-DFWYDOINSA-N

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.